

A Comprehensive Technical Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Cat. No.: B15573561

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a mixed triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and one linoleic acid moiety at the sn-3 position of the glycerol backbone.^{[1][2][3]} As a component of various vegetable oils, including pumpkin seed, olive, and sesame oils, this lipid is of significant interest in the fields of biochemistry, nutrition, and pharmaceutical sciences.^[3] Its specific fatty acid composition and stereochemistry influence its physical properties and metabolic fate, making a thorough understanding of its chemical characteristics essential for researchers. This guide provides an in-depth overview of the chemical properties, analytical methodologies, and potential biological relevance of **1,2-Dioleoyl-3-linoleoyl-rac-glycerol**.

Chemical and Physical Properties

The fundamental chemical and physical properties of **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
CAS Number	2190-20-7	[3] [4] [5] [6] [7]
Molecular Formula	C ₅₇ H ₁₀₂ O ₆	[3] [4] [6] [7] [8]
Molecular Weight	883.4 g/mol	[8]
Physical Form	Viscous liquid at room temperature	[4] [6]
Melting Point	-2.5 to -2 °C	
Solubility	DMF: 10 mg/ml Ethanol: 10 mg/ml PBS:Ethanol (1:1): 500 µg/ml	[3]
Purity	Typically ≥97% (TLC)	[4] [6]
Storage	-20°C	[3] [4] [6]
Stability	≥ 2 years (at -20°C)	[3]

Experimental Protocols

The analysis and characterization of **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** rely on established methodologies for lipid analysis. Below are detailed protocols for the structural elucidation and quantification of this triacylglycerol.

Positional Analysis of Fatty Acids via Enzymatic Hydrolysis

This method determines the fatty acid composition at the sn-2 position of the glycerol backbone.

Principle: Pancreatic lipase specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions of a triacylglycerol, leaving the sn-2 monoacylglycerol intact.[\[9\]](#) Subsequent analysis of the resulting monoacylglycerol reveals the fatty acid at the sn-2 position.

Methodology:

- Sample Preparation: A known amount of **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** is emulsified in a buffer solution (e.g., Tris-HCl) containing bile salts and calcium chloride to facilitate enzyme activity.
- Enzymatic Digestion: Pancreatic lipase is added to the emulsion, and the mixture is incubated at a controlled temperature (typically 37°C) with constant stirring.
- Reaction Quenching: The reaction is stopped by adding an organic solvent (e.g., ethanol or acetone) or by acidification.
- Lipid Extraction: The lipid products (monoacylglycerols, diacylglycerols, free fatty acids, and unreacted triacylglycerols) are extracted using a solvent system such as chloroform:methanol.
- Separation: The sn-2 monoacylglycerol is isolated from the other lipid species using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
- Fatty Acid Analysis: The isolated sn-2 monoacylglycerol is then transesterified to fatty acid methyl esters (FAMEs), which are subsequently analyzed by gas chromatography (GC) to identify and quantify the fatty acid at the sn-2 position.

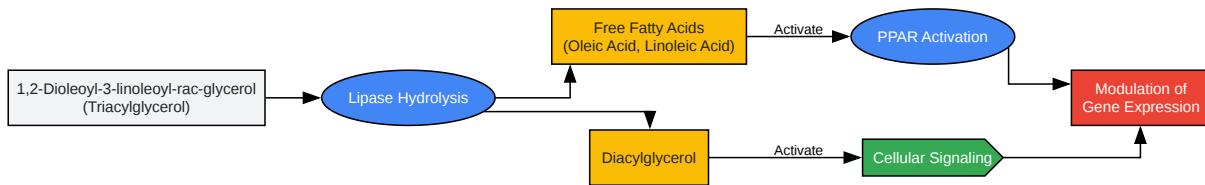
Analysis by Chromatography and Mass Spectrometry

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for the separation and identification of triacylglycerols.

Principle: Chromatographic techniques separate complex lipid mixtures based on the physicochemical properties of the individual molecules. Mass spectrometry provides structural information, including molecular weight and fragmentation patterns, which aids in the definitive identification of the compound.[\[10\]](#)

Methodology:

- Sample Preparation: The lipid sample containing **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** is dissolved in an appropriate organic solvent.

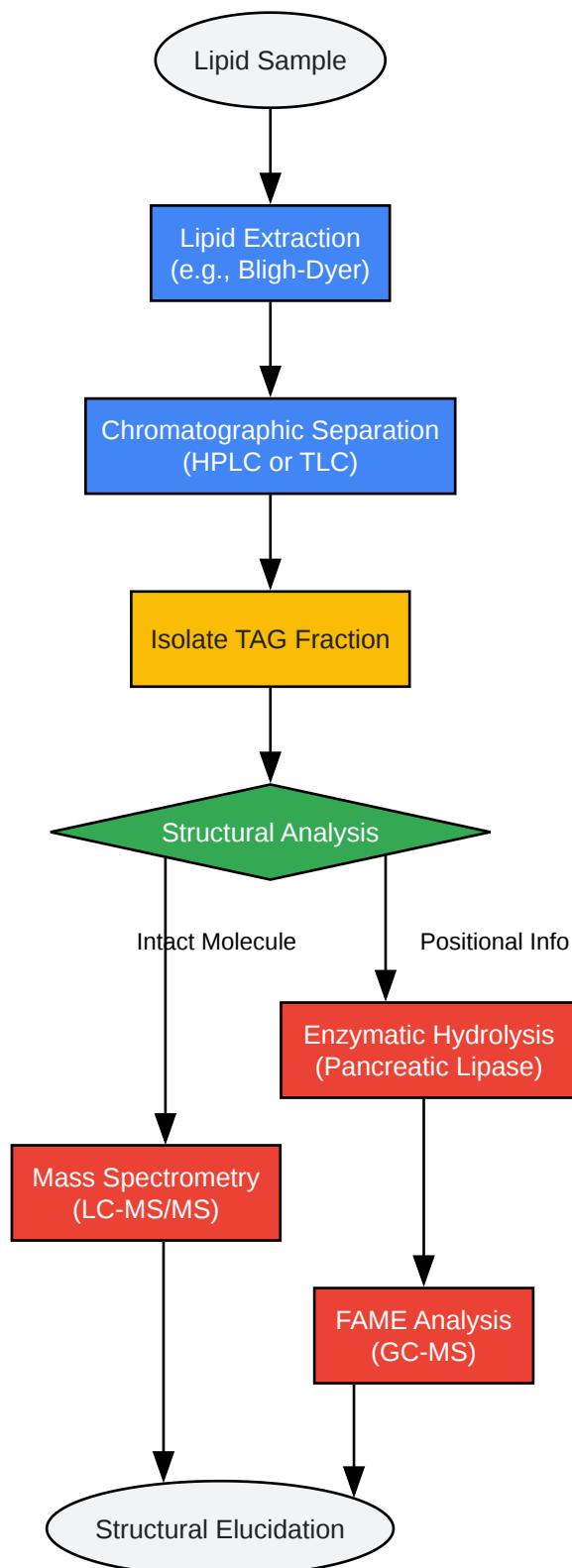

- Chromatographic Separation:
 - Reverse-Phase HPLC: Separates triacylglycerols based on their partition number (PN), which is related to the total number of carbons and double bonds in the fatty acyl chains.
 - Silver Ion HPLC: Separates triacylglycerols based on the degree of unsaturation.[\[9\]](#)
 - Gas Chromatography (GC): Requires prior conversion of the triacylglycerol to FAMEs for analysis of fatty acid composition. High-temperature GC can also be used for the analysis of intact triacylglycerols.
- Mass Spectrometric Detection:
 - The eluent from the chromatograph is introduced into the mass spectrometer.
 - Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques for triacylglycerols.
 - The mass spectrometer is operated in full-scan mode to obtain the mass-to-charge ratio (m/z) of the molecular ion and in tandem MS (MS/MS) mode to generate fragmentation patterns for structural elucidation. The fragmentation can help confirm the identity and position of the fatty acyl chains.

Signaling Pathways and Biological Relevance

While triacylglycerols like **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** are primarily known for their role in energy storage, their metabolic products can participate in cellular signaling.[\[11\]](#)[\[12\]](#)[\[13\]](#) [\[14\]](#)[\[15\]](#) The hydrolysis of TAGs by lipases releases free fatty acids (FFAs) and diacylglycerols (DAGs), which can act as second messengers or ligands for nuclear receptors.

The fatty acids released from **1,2-Dioleoyl-3-linoleoyl-rac-glycerol**, namely oleic acid and linoleic acid, can modulate various signaling pathways. For instance, they can activate peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.[\[11\]](#)

Below is a diagram illustrating the general role of triacylglycerol metabolism in generating signaling molecules.



[Click to download full resolution via product page](#)

Caption: General overview of triacylglycerol metabolism and its role in cellular signaling.

Experimental Workflow for Analysis

The following diagram outlines a typical workflow for the comprehensive analysis of **1,2-Dioleoyl-3-linoleoyl-rac-glycerol** from a complex lipid mixture.

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **1,2-Dioleoyl-3-linoleoyl-rac-glycerol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ebiohippo.com [ebiohippo.com]
- 2. Cas 2190-20-7,1 2-DIOLEOYL-3-LINOLEOYL-RAC-GLYCEROL (C | lookchem [lookchem.com])
- 3. caymanchem.com [caymanchem.com]
- 4. nacchemical.com [nacchemical.com]
- 5. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | CAS#:2190-20-7 | Chemsoc [chemsoc.com]
- 6. 1,2-ジオレオイル-3-リノレオイル-rac-グリセリン liquid, 97% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | C57H102O6 | CID 25240371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [aocts.org](http://aocs.org) [aocts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Triacylglycerol in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Central Role for Triacylglycerol in Membrane Lipid Breakdown, Fatty Acid β -Oxidation, and Plant Survival under Extended Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15573561#1-2-dioleoyl-3-linoleoyl-rac-glycerol-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com